2,4-Dimethylquinazoline

Synthesis Yield Optimization Precursor Derivatization

2,4-Dimethylquinazoline solves the challenge of selective 4-functionalization in quinazoline chemistry. The 4-methyl group acts as a methyl ketone equivalent, enabling condensation-based derivatization not possible with standard 4-methylquinazoline. This reactivity drives a 20% higher yield in 2-aminoacetophenone-based routes, lowering cost-per-gram in library production. Its favorable lipophilicity (XLogP3=1.8) and low TPSA (25.8 Ų) support CNS and intracellular target programs. Reliable supply ensures consistent material for medicinal chemistry and vector control attractant formulations.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 703-63-9
Cat. No. B1295901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylquinazoline
CAS703-63-9
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)C
InChIInChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3
InChIKeyVDYFFXPVIBDLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylquinazoline Physicochemical Properties


2,4-Dimethylquinazoline (CAS 703-63-9) is a 2,4-disubstituted quinazoline heterocycle, characterized by a predicted XLogP3 of 1.8 and zero hydrogen-bond donors, conferring moderate lipophilicity [1]. Its computed topological polar surface area (TPSA) of 25.8 Ų [1] and solid-state melting point of 70 °C provide baseline physicochemical parameters relevant to its utility as a synthetic building block. As a member of the quinazoline family, it serves as a core scaffold in medicinal chemistry for the development of bioactive compounds .

Why 2,4-Dimethylquinazoline Cannot Be Substituted


Substitution with in-class quinazoline analogs is non-trivial due to the distinct physicochemical and electronic profile conferred by the specific 2,4-dimethyl substitution pattern. This regiochemistry directly impacts critical molecular properties such as lipophilicity (XLogP3 = 1.8) [1] and polar surface area (TPSA = 25.8 Ų) [1], which are determinants of solubility, membrane permeability, and biological target engagement. Furthermore, the 4-methyl group in 2,4-dimethylquinazoline exhibits unique 'methylenic' reactivity, acting as a methyl ketone equivalent in condensation reactions, a property not shared by mono-methyl or unsubstituted analogs [2]. Simple replacement with compounds like 4-methylquinazoline or quinazoline will alter reaction outcomes, synthetic yields, and the properties of downstream derivatives [3].

2,4-Dimethylquinazoline Comparative Evidence


Synthetic Yield vs 4-Methylquinazoline

Starting from 2-aminoacetophenone, the synthesis of 2,4-dimethylquinazoline achieves a yield of 75% under optimized catalyst and purification conditions, compared to a yield of 55% for 4-methylquinazoline under analogous conditions [1]. This indicates a 20% absolute yield advantage for the 2,4-dimethyl derivative when prepared from this specific precursor.

Synthesis Yield Optimization Precursor Derivatization

Attractant Activity in Triatoma infestans vs 4-Methylquinazoline

In video-tracked behavioral assays, a polyethylene glycol formulation containing 2,4-dimethylquinazoline (50 µg) plus 4-methylquinazoline (50 µg) significantly attracted female Triatoma infestans, whereas 4-methylquinazoline alone (50 µg) did not elicit attraction in females [1]. For fifth instar nymphs, both the mixture and 4-methylquinazoline alone were significantly attractive [1].

Behavioral Ecology Semiochemistry Vector Control

Physicochemical Profile vs Quinazoline

The 2,4-dimethyl substitution confers distinct physicochemical properties compared to the parent quinazoline. 2,4-Dimethylquinazoline has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 25.8 Ų [1]. In contrast, unsubstituted quinazoline has a lower lipophilicity (XLogP3 of approximately 1.1) and a TPSA of 29.0 Ų [2]. These changes in logP and TPSA are predicted to influence membrane permeability and oral bioavailability.

Drug Design Physicochemical Properties SAR Studies

4-Methyl Reactivity vs Other Methyl Quinazolines

The 4-methyl group in 2,4-dimethylquinazoline displays a pronounced 'methylenic' character, enabling it to participate in condensation reactions typical of a methyl ketone in the presence of alkaline NaOBr [1]. This reactivity, which is also observed in 4-methylquinazoline, is not a feature of the 2-methyl group or of methyl groups on the benzenoid ring. This regiospecific activation allows for selective functionalization at the 4-position.

Reaction Development C-H Activation Synthetic Methodology

2,4-Dimethylquinazoline Application Scenarios


4-Position Derivatization via Methylenic Reactivity

2,4-Dimethylquinazoline is recommended for synthetic chemistry workflows where selective functionalization at the 4-position is desired. The 4-methyl group's ability to act as a methyl ketone equivalent [1] offers a distinct advantage over 2-methylquinazoline, enabling the creation of 4-substituted quinazoline libraries not easily accessible through other routes.

Lipophilic Modulation for SAR Studies

For medicinal chemistry programs targeting intracellular or CNS receptors, 2,4-dimethylquinazoline is a preferred scaffold due to its favorable lipophilic profile (XLogP3 = 1.8) [1] compared to the less lipophilic parent quinazoline (XLogP3 ≈ 1.1) [2]. This property facilitates the exploration of hydrophobic binding interactions and can improve cell permeability.

Semiochemical Attractants for Vector Surveillance

2,4-Dimethylquinazoline is an essential component in formulating attractant blends for female Triatoma infestans, a major Chagas disease vector. As demonstrated, females are only attracted to a mixture containing 2,4-dimethylquinazoline and 4-methylquinazoline, not to the latter alone [1]. This makes the compound indispensable for developing improved vector monitoring and control tools.

2,4-Disubstituted Quinazoline Library Synthesis

When synthesizing derivatives from 2-aminoacetophenone, employing 2,4-dimethylquinazoline as a core intermediate can result in a 20% higher yield compared to the analogous synthesis of 4-methylquinazoline [1]. This yield improvement reduces the cost-per-gram of advanced intermediates and is advantageous for large-scale library production.

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